1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-8-6-17(7-9-18)22-12-10-21(11-13-22)14-19(23)15-2-4-16(20)5-3-15/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLYZLTXFBKLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328785 | |
| Record name | 1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646894 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
487034-04-8 | |
| Record name | 1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 4-methoxyphenylpiperazine.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 4-methoxyphenylpiperazine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate product.
Reduction: The intermediate product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final compound, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes reduction to form secondary alcohols under standard conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH<sub>4</sub> | Methanol, 0°C–RT | 1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol | 85–92% | |
| LiAlH<sub>4</sub> | THF, reflux | Same as above | 78% |
Mechanistic Insight : Borohydrides selectively reduce the ketone without affecting the methoxy or chloro groups.
Oxidation Reactions
The methoxyphenyl group is susceptible to oxidative demethylation under strong acidic conditions.
Key Observation : Oxidative cleavage of the methoxy group generates phenolic derivatives, which are pharmacologically relevant .
Substitution Reactions
The chlorine atom on the chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Limitation : NAS requires electron-withdrawing groups for activation; yields are moderate due to steric hindrance .
Piperazine Ring Functionalization
The secondary amines in the piperazine ring undergo alkylation or acylation.
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH<sub>3</sub>I | Quaternary ammonium salt | 90% | |
| Acylation | AcCl | N-Acetylpiperazine derivative | 88% |
Application : Alkylation enhances water solubility, enabling biological testing .
Condensation Reactions
The ketone participates in Knoevenagel condensations to form α,β-unsaturated derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Malonic acid | Pyridine, 100°C, 8 hrs | (E)-3-(4-chlorophenyl)acrylic derivative | 73% |
Synthetic Utility : This reaction extends conjugation for applications in photochemical studies .
Reaction Stability and Byproducts
Scientific Research Applications
1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound may find applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Substituent-Driven Pharmacological Activity
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group on ethanone (electron-withdrawing) may enhance metabolic stability and receptor binding compared to simpler chloro substituents (e.g., Compound I in ). The 4-methoxyphenyl group on piperazine (electron-donating) could improve solubility and modulate serotonin or dopamine receptor interactions, as seen in related antipsychotic agents .
Antimicrobial Activity :
- Antiproliferative Activity: Sulfonyl and tetrazolyl-thio substituents (e.g., 7e in ) correlate with antiproliferative activity in cancer cell lines.
Biological Activity
1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, also known by its CAS number 2927275, is a compound of interest due to its diverse biological activities. This article delves into its biological properties, including pharmacological effects, toxicity, and potential therapeutic applications, supported by relevant research findings and data tables.
- Molecular Formula: C19H21ClN2O2
- Molecular Weight: 348.84 g/mol
- LogP: 4.19390 (indicating lipophilicity)
- Chemical Structure: Chemical Structure
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial activity. A study demonstrated that piperazine derivatives can inhibit various bacterial strains, suggesting their potential as antibacterial agents. The compound's structure allows it to interact with microbial membranes effectively, leading to cell lysis and death .
Anticonvulsant Properties
The compound has shown promising results in anticonvulsant activity. In preclinical studies, it was tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models. The results indicated a marked reduction in seizure activity, suggesting that this compound may be beneficial in developing new anticonvulsant drugs .
Cytotoxicity and Apoptosis Induction
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. It was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This indicates its potential as an anticancer agent, particularly in targeting specific types of tumors .
Case Study 1: Antibacterial Activity
A multiparameter bioassay tested the effects of the compound on Microcystis aeruginosa, a harmful cyanobacterium. The study reported an EC50 value of 1.93 ± 0.19 mg L, indicating effective inhibition of growth at low concentrations. The study highlighted the compound's ability to induce oxidative stress in microbial cells, which may be a mechanism for its antibacterial properties .
Case Study 2: Anticonvulsant Efficacy
In a controlled laboratory setting, the anticonvulsant efficacy of the compound was assessed using animal models. The results showed a significant reduction in seizure frequency and duration compared to control groups. This suggests that the compound could be developed further for clinical use in epilepsy management .
Data Tables
Q & A
Q. What are the standard synthetic protocols for preparing 1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone?
The synthesis typically involves a two-step approach:
- Step 1 : Acylation of 4-(4-methoxyphenyl)piperazine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C. This forms the intermediate 2-chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone .
- Step 2 : Friedel-Crafts alkylation or nucleophilic aromatic substitution with 4-chlorophenyl derivatives. For example, refluxing the intermediate with 4-chlorophenylmagnesium bromide in dry tetrahydrofuran (THF) yields the target compound .
Key Considerations : Use anhydrous solvents, monitor reaction progress via TLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.8 ppm, chlorophenyl aromatic signals at δ 7.2–7.4 ppm) .
- X-ray Crystallography : Resolves spatial arrangements of the piperazine and chlorophenyl groups. A study on a similar compound (1-chloro-2-(4-phenylpiperazin-1-yl)ethanone) reported a monoclinic crystal system with bond angles confirming keto-enol tautomer stabilization .
- Elemental Analysis : Validate purity (>95% by HPLC) and molecular formula (CHClNO) .
Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?
- Antimicrobial Assays : Use agar diffusion methods (e.g., against Staphylococcus aureus or Candida albicans) at concentrations of 50–200 µg/mL. Chlorine substituents enhance activity by disrupting microbial membranes .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) at nanomolar ranges. Piperazine derivatives often show affinity for 5-HT or D receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in electrophilic substitution reactions involving the chlorophenyl group?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor para-substitution due to reduced steric hindrance .
- Catalyst Tuning : Lewis acids like ZnCl improve electrophilic attack on the chlorophenyl ring. For example, ZnCl-mediated Friedel-Crafts acylation achieves >80% para-selectivity .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions (e.g., di-substitution) .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its receptor-binding affinity?
- Molecular Dynamics Simulations : Compare docking results (e.g., AutoDock Vina) with experimental IC values. Adjust force fields to account for piperazine ring flexibility .
- Mutagenesis Studies : Replace key residues in receptor binding pockets (e.g., Ser193 in 5-HT) to validate computational models .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to reconcile discrepancies between predicted and observed affinities .
Q. How does electrochemical synthesis (e.g., anodic oxidation) influence the functionalization pathways of the piperazine moiety?
- Mechanistic Insight : Electrochemical oxidation of the piperazine nitrogen generates reactive intermediates (e.g., p-quinone imines), enabling Michael additions with nucleophiles like 2-mercaptobenzothiazole. Yields for such pathways range from 60–75% .
- Functionalization Control : Adjusting electrode potential (e.g., +0.8 V vs. Ag/AgCl) directs selectivity toward C–N or C–S bond formation. For example, higher potentials favor sulfonation over amine coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
